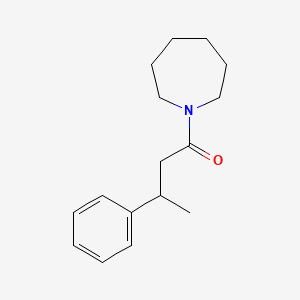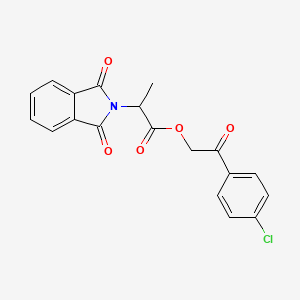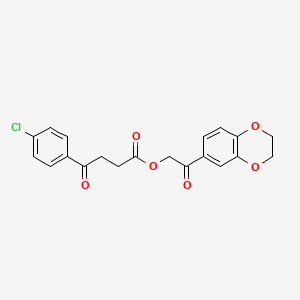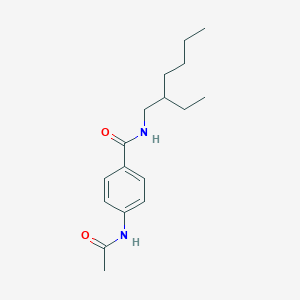
1-(3-phenylbutanoyl)azepane
Übersicht
Beschreibung
1-(3-phenylbutanoyl)azepane, also known as PBAN, is a neuropeptide that plays a crucial role in the regulation of reproductive behavior and physiology in insects. PBAN was first identified in the pheromone gland of the female moth, Helicoverpa zea, and has since been found in other insect species. The peptide consists of 33 amino acids and is synthesized in the central nervous system of insects.
Wirkmechanismus
1-(3-phenylbutanoyl)azepane exerts its effects by binding to a specific receptor in the insect nervous system, known as the 1-(3-phenylbutanoyl)azepane receptor. Activation of the receptor leads to the release of intracellular signaling molecules, which ultimately regulate gene expression and physiological processes.
Biochemical and Physiological Effects:
1-(3-phenylbutanoyl)azepane has been shown to regulate a wide range of physiological processes in insects, including pheromone production, mating behavior, and egg-laying. 1-(3-phenylbutanoyl)azepane also plays a role in the regulation of male reproductive physiology, including sperm production and transfer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-phenylbutanoyl)azepane is a useful tool for studying insect reproductive physiology and behavior. However, there are limitations to its use, including the fact that 1-(3-phenylbutanoyl)azepane is specific to insects and cannot be used to study other organisms. Additionally, the effects of 1-(3-phenylbutanoyl)azepane can be complex and difficult to interpret, requiring careful experimental design and analysis.
Zukünftige Richtungen
Future research on 1-(3-phenylbutanoyl)azepane could focus on a variety of areas, including the identification of new 1-(3-phenylbutanoyl)azepane receptors and the development of novel 1-(3-phenylbutanoyl)azepane agonists and antagonists. Additionally, research could explore the role of 1-(3-phenylbutanoyl)azepane in other insect species and its potential as a target for insect control strategies. Finally, research could investigate the potential for 1-(3-phenylbutanoyl)azepane-based therapies for human reproductive disorders.
Wissenschaftliche Forschungsanwendungen
1-(3-phenylbutanoyl)azepane has been extensively studied for its role in insect reproduction and behavior. Research has shown that 1-(3-phenylbutanoyl)azepane regulates pheromone production, mating behavior, and egg-laying in female moths. 1-(3-phenylbutanoyl)azepane has also been implicated in the regulation of male reproductive physiology, including sperm production and transfer.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14(15-9-5-4-6-10-15)13-16(18)17-11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAQCWWVQUJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-fluorophenyl)-N-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B3975398.png)
![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)


![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide](/img/structure/B3975457.png)
acetate](/img/structure/B3975461.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3975465.png)

![2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3975481.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975482.png)
![5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3975484.png)